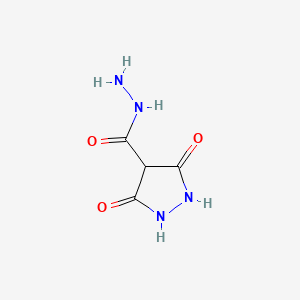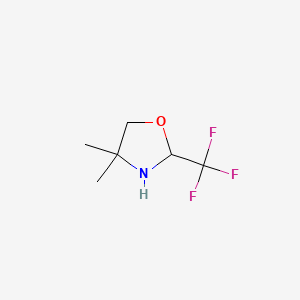
4,4-Dimethyl-2-(trifluoromethyl)-1,3-oxazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dimethyl-2-(trifluoromethyl)-1,3-oxazolidine is a heterocyclic organic compound characterized by a five-membered ring containing oxygen and nitrogen atoms. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-2-(trifluoromethyl)-1,3-oxazolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-amino-2-methyl-1-propanol with trifluoroacetic anhydride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions: 4,4-Dimethyl-2-(trifluoromethyl)-1,3-oxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like organolithium or Grignard reagents facilitate substitution reactions.
Major Products:
Oxidation: Oxazolidinones
Reduction: Amines or alcohols
Substitution: Various substituted oxazolidines
科学的研究の応用
4,4-Dimethyl-2-(trifluoromethyl)-1,3-oxazolidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4,4-Dimethyl-2-(trifluoromethyl)-1,3-oxazolidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
- 4,4-Dimethyl-2,2’-bipyridine
- 4,4’-Dimethoxy-2,2’-bipyridine
- 4,4’-Di-tert-butyl-2,2’-dipyridyl
Comparison: 4,4-Dimethyl-2-(trifluoromethyl)-1,3-oxazolidine is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties compared to other similar compounds. This group enhances its stability and reactivity, making it particularly valuable in applications requiring robust and versatile chemical intermediates.
特性
CAS番号 |
31185-57-6 |
|---|---|
分子式 |
C6H10F3NO |
分子量 |
169.14 g/mol |
IUPAC名 |
4,4-dimethyl-2-(trifluoromethyl)-1,3-oxazolidine |
InChI |
InChI=1S/C6H10F3NO/c1-5(2)3-11-4(10-5)6(7,8)9/h4,10H,3H2,1-2H3 |
InChIキー |
AVEJFSNLMOFPTA-UHFFFAOYSA-N |
正規SMILES |
CC1(COC(N1)C(F)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15204119.png)
![N-(2-Ethylphenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)acetamide](/img/structure/B15204122.png)

![13-methoxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B15204132.png)

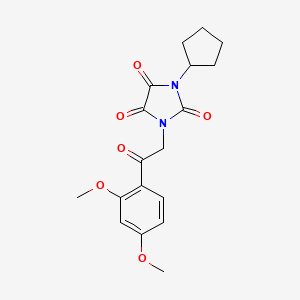
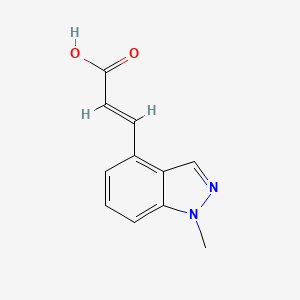


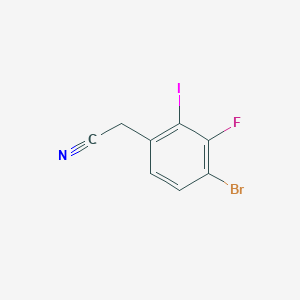
![2-Acetamido-2-[5-(perfluorooct-1-yl)pent-1-yl]malonic acid](/img/structure/B15204169.png)
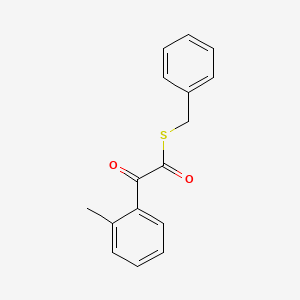
![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B15204179.png)
